molecular formula C9H15NO B15232865 (1S)-1-(2-Furyl)pentylamine

(1S)-1-(2-Furyl)pentylamine

Cat. No.: B15232865
M. Wt: 153.22 g/mol
InChI Key: YCNWYDMJAQDTRK-QMMMGPOBSA-N
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Description

(1S)-1-(2-Furyl)pentylamine is a chiral chemical compound of significant interest in scientific research, particularly within medicinal chemistry and neuropharmacology. Its molecular structure features a furan ring, a five-membered heteroaromatic system, linked to a pentylamine chain with a defined stereocenter at the first carbon . This specific (S) configuration is crucial for its potential interactions with biological targets. The furan ring acts as a key bioisostere, a strategy commonly used in drug discovery to replace a benzene ring with a heteroaromatic system like furan or thiophene to fine-tune the properties of a lead compound . Compounds based on the 2-heteroarylethylamine scaffold, which includes this reagent, are recognized for their activity towards various disease-related receptors and are a valuable satellite region in bioactive chemical space . Researchers utilize (1S)-1-(2-Furyl)pentylamine as a versatile building block in the exploration of novel ligands for central nervous system (CNS) targets. Structural analogs featuring a furyl moiety have been investigated as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism . Furthermore, the 2-heteroarylethylamine core structure is a known motif in compounds displaying affinity for a range of receptors, including adrenergic receptors, histamine receptors, and trace-amine-associated receptors (TAAR1) . This makes the compound a valuable intermediate for scaffold hopping and lead optimization in the development of new pharmacological tools. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1S)-1-(furan-2-yl)pentan-1-amine

InChI

InChI=1S/C9H15NO/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3/t8-/m0/s1

InChI Key

YCNWYDMJAQDTRK-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=CO1)N

Canonical SMILES

CCCCC(C1=CC=CO1)N

Origin of Product

United States

Biological Activity

(1S)-1-(2-Furyl)pentylamine is an organic compound characterized by a furan ring attached to a pentylamine chain. Its molecular formula is C9_9H15_{15}NO, with a molecular weight of 153.22 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential interactions with biomolecules and therapeutic applications.

Molecular Structure

  • Molecular Formula : C9_9H15_{15}NO
  • Molecular Weight : 153.22 g/mol
  • IUPAC Name : 1-(furan-2-yl)pentan-1-amine
  • Canonical SMILES : CCCCC(C1=CC=CO1)N

Properties Table

PropertyValue
Molecular FormulaC9_9H15_{15}NO
Molecular Weight153.22 g/mol
IUPAC Name1-(furan-2-yl)pentan-1-amine
InChI KeyYCNWYDMJAQDTRK-UHFFFAOYSA-N

The biological activity of (1S)-1-(2-Furyl)pentylamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The furan ring enhances its reactivity and binding properties, allowing it to influence various biochemical pathways and cellular processes.

Research Findings

Research has indicated that (1S)-1-(2-Furyl)pentylamine exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Potential : Some studies indicate that it may have neuroprotective properties, possibly influencing pathways related to neurodegenerative disorders.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of (1S)-1-(2-Furyl)pentylamine against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Neuroprotection : In vitro experiments showed that (1S)-1-(2-Furyl)pentylamine could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential application in neurodegenerative diseases.
  • Anti-inflammatory Mechanisms : Research highlighted the compound's ability to reduce pro-inflammatory cytokine levels in cell cultures, suggesting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1S)-1-(2-Furyl)pentylamine, a comparison with similar compounds is essential:

CompoundStructure TypeNotable Activity
1-PentanamineStraight-chain amineBasic amine properties
FurfurylamineFuran-containing amineAntioxidant properties
(1S)-1-(2-Furyl)pentylamineFuran + PentylamineAntimicrobial, anti-inflammatory

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Furan-Containing Amines

Furan derivatives are notable for their electron-rich aromatic systems, which enhance interactions with biological targets. For example:

  • Compound 13h (from ): This N-substituted tetrahydroisoquinoline derivative incorporates a 2-furylacryloyl group. Unlike (1S)-1-(2-Furyl)pentylamine, it features a tetrazole ring and cyclopentylmethyl-oxazole moiety, which significantly increase its molecular weight (m/z 499–523) and likely enhance binding affinity to enzymes like cyclooxygenase-2. However, its synthetic yield (48% over two steps) is moderate compared to simpler furyl-amines, suggesting higher complexity .
Parameter (1S)-1-(2-Furyl)pentylamine Compound 13h
Molecular Formula Not Reported C₃₀H₃₀N₆O₄S
Key Functional Groups Furan, primary amine Furan, tetrazole, oxazole
Synthetic Yield Not Reported 48% (2 steps)
Biological Target Hypothesized: CNS receptors Confirmed: COX-2 inhibition

Sulfonamide-Based Amines

highlights sulfonamide derivatives, such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide . These compounds exhibit broader heterocyclic diversity (pyridine, sulfamoyl) and higher molecular weights (e.g., 493.53 g/mol) compared to (1S)-1-(2-Furyl)pentylamine. Their bioactivity often targets kinases or antimicrobial pathways, differing from the furyl-amine’s speculated CNS activity .

Parameter (1S)-1-(2-Furyl)pentylamine Sulfonamide-Pyridine Derivative
Molecular Weight Not Reported 493.53 g/mol
Elemental Composition Not Reported C₅₈H₄₁N₅O₅S
Reported Activity Limited data Antimicrobial, kinase inhibition

Pharmacokinetic and Thermodynamic Comparisons

Available data for furan-containing amines suggest:

  • Lipophilicity : The furan ring in (1S)-1-(2-Furyl)pentylamine may confer moderate logP values (~2–3), enhancing blood-brain barrier permeability compared to bulkier analogs like Compound 13h (predicted logP >4) .
  • Metabolic Stability : Primary amines are prone to oxidative deamination, whereas sulfonamide derivatives () exhibit prolonged half-lives due to sulfamoyl group stability .

Q & A

Q. What are the optimal enantioselective synthesis strategies for (1S)-1-(2-Furyl)pentylamine, and how can racemization be minimized?

Q. How can spectroscopic techniques (NMR, IR) distinguish (1S)-1-(2-Furyl)pentylamine from its stereoisomers?

Methodological Answer:

  • ¹H NMR : The furyl proton (δ 6.1–7.4 ppm) and pentylamine backbone (δ 1.2–3.0 ppm) show distinct splitting patterns. The stereochemistry at C1 influences coupling constants (e.g., J values for adjacent protons).
  • IR : A sharp N-H stretch (~3350 cm⁻¹) and furyl C-O-C absorption (~1250 cm⁻¹) confirm functional groups. Chiral HPLC with a cellulose-based column can resolve enantiomers .

Q. What safety protocols are critical when handling (1S)-1-(2-Furyl)pentylamine in the lab?

Methodological Answer:

  • Use PPE (gloves, goggles) due to its irritant properties (skin/eye contact risks).
  • Store in airtight containers away from oxidizing agents.
  • Refer to SDS guidelines (e.g., 98% purity, CAS 617-89-0) for spill management (neutralize with dilute acetic acid) and disposal .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in the synthesis of furyl-containing amines be systematically resolved?

Q. What pharmacological applications are emerging for furyl-substituted amines, and how can their bioactivity be assessed?

Methodological Answer: Furyl groups enhance binding to heterocyclic targets (e.g., kinase inhibitors). For bioactivity screening:

  • Conduct molecular docking with furyl interactions in hydrophobic pockets.
  • Use in vitro assays (e.g., cytotoxicity on cancer cell lines) for derivatives like 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-dihydropyrazolyl]quinolinone .

Q. How does the stability of (1S)-1-(2-Furyl)pentylamine vary under acidic vs. basic conditions, and what degradation products form?

Methodological Answer:

  • Acidic Conditions : Protonation of the amine group leads to salt formation (stable below pH 4).
  • Basic Conditions : Base-induced elimination may form furyl-alkene byproducts. Monitor via HPLC-MS at elevated pH (e.g., pH 10, 60°C) .

Key Research Challenges

  • Stereochemical Purity : Racemization during allylation requires chiral catalysts (e.g., vanadium complexes) .
  • Bioactivity Optimization : Balancing lipophilicity (LogP ~1.8) and solubility for drug-like properties .

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